molecular formula C9H13BO4 B6301203 3-Ethoxy-5-methoxyphenylboronic acid CAS No. 2121511-92-8

3-Ethoxy-5-methoxyphenylboronic acid

Cat. No. B6301203
CAS RN: 2121511-92-8
M. Wt: 196.01 g/mol
InChI Key: MVQPNPUVNUEEON-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C9H13BO4 . It has a molecular weight of 196.01 g/mol . This compound is typically used in laboratory settings .


Molecular Structure Analysis

The InChI code for 3-Ethoxy-5-methoxyphenylboronic acid is 1S/C9H13BO4/c1-3-14-9-5-7 (10 (11)12)4-8 (6-9)13-2/h4-6,11-12H,3H2,1-2H3 . The Canonical SMILES string is B (C1=CC (=CC (=C1)OCC)OC) (O)O .


Physical And Chemical Properties Analysis

3-Ethoxy-5-methoxyphenylboronic acid is a solid at room temperature . It has a topological polar surface area of 58.9 Ų and a complexity of 165 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Suzuki–Miyaura Coupling

3-Ethoxy-5-methoxyphenylboronic acid can be used as a reagent in the Suzuki–Miyaura (SM) coupling . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

Protodeboronation of pinacol boronic esters is another application . This process utilizes a radical approach and can be paired with a Matteson–CH2– homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Synthesis of δ-®-coniceine and indolizidine 209B

The protodeboronation process was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in pharmaceuticals .

Development of Organic Optoelectronic Devices

3-Ethoxy-5-methoxyphenylboronic acid can be used in the development of efficient organic optoelectronic devices . These devices can be used in light-driven systems .

Preparation of Pyrazolopyrimidinamine Derivatives

This compound can also be used as a reactant for the preparation of pyrazolopyrimidinamine derivatives . These derivatives can act as tyrosine and phosphinositide kinase inhibitors , which have potential applications in the treatment of various diseases.

Synthesis of Benzimidazole Conjugates

3-Ethoxy-5-methoxyphenylboronic acid can be used in the synthesis of benzimidazole conjugates . These conjugates have potential applications in the field of medicinal chemistry .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system .

properties

IUPAC Name

(3-ethoxy-5-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-3-14-9-5-7(10(11)12)4-8(6-9)13-2/h4-6,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQPNPUVNUEEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-5-methoxyphenylboronic acid

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